BenchChemオンラインストアへようこそ!

4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine

PDE4 inhibition benzoylpyridazine target selectivity

4-[6-(4-Benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine (CAS 898460-04-3) is a synthetic small molecule belonging to the benzoylpyridazine class. Its architecture features a pyridazine core substituted at the 3-position with a morpholine ring and at the 6-position with a 4-benzoylpiperazine moiety.

Molecular Formula C19H23N5O2
Molecular Weight 353.426
CAS No. 898460-04-3
Cat. No. B2953493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine
CAS898460-04-3
Molecular FormulaC19H23N5O2
Molecular Weight353.426
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-10-8-22(9-11-24)17-6-7-18(21-20-17)23-12-14-26-15-13-23/h1-7H,8-15H2
InChIKeyDUMXBMLAZPDUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[6-(4-Benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine – Structural Class & Procurement Baseline


4-[6-(4-Benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine (CAS 898460-04-3) is a synthetic small molecule belonging to the benzoylpyridazine class. Its architecture features a pyridazine core substituted at the 3-position with a morpholine ring and at the 6-position with a 4-benzoylpiperazine moiety. The compound is encompassed within the broad Markush structures of patents disclosing phosphodiesterase IV (PDE4) inhibitors [1]. As a heterocyclic building block with three distinct pharmacophoric elements, it serves as a scaffold for medicinal chemistry exploration; however, its precise biological profile remains sparsely characterized in the public domain relative to analogs with varied benzoyl substituents or alternative heterocyclic replacements.

Why 4-[6-(4-Benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine Cannot Be Replaced by a Generic Pyridazine Analog


The pyridazine–piperazine–morpholine scaffold is highly sensitive to even minor substituent modifications. A closely related compound series—morpholino(phenylpiperazin-1-yl)methanones—exemplifies this: lipophilic electron-withdrawing substituents on the phenyl ring were positive for AKR1C3 inhibitory activity, while an H-bond acceptor on the terminal ring and the ketone moiety were essential for potency [1]. The target compound’s unique combination of an unsubstituted benzoyl group on the piperazine and a morpholine directly attached to the pyridazine distinguishes it from analogs bearing methoxy, nitro, methyl, or halogen substituents, which can profoundly alter target engagement, isoform selectivity, and physicochemical properties. Generic substitution risks selecting a compound with a different target profile (e.g., AKR1C3 vs. PDE4), divergent potency, or unsuitable drug-like properties for a given screening cascade.

Quantitative Differentiation Guide for 4-[6-(4-Benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine


PDE4 Inhibitory Classification vs. AKR1C3-Targeted Morpholino Analogs

The target compound falls within the generic formula of EP1194411, which explicitly claims benzoylpyridazines as selective PDE4 inhibitors [1]. In contrast, morpholino(phenylpiperazin-1-yl)methanones—which lack the pyridazine spacer—are reported as potent AKR1C3 inhibitors with IC50 values ~100 nM [2]. The presence of the pyridazine ring in the target compound is therefore a critical structural determinant that redirects target engagement from AKR1C3 to PDE4.

PDE4 inhibition benzoylpyridazine target selectivity

Benzoyl Substituent Variation – Impact on Physicochemical Profile

The unsubstituted benzoyl group on the piperazine ring of the target compound provides a baseline lipophilicity and hydrogen-bond acceptor capacity. Analogs with para substituents (e.g., 4-methoxybenzoyl, 4-nitrobenzoyl, 4-bromobenzoyl) exhibit altered cLogP and electronic properties [1]. While specific logD7.4 or solubility values for the target compound are not publicly available, the presence of an unsubstituted benzoyl group is known to reduce molecular weight and polar surface area relative to substituted analogs, which can improve permeability [2].

lipophilicity solubility benzoyl substituent

Scaffold Novelty – Pyridazine as a PDE4 Pharmacophore Anchor

The pyridazine ring in the target compound serves as a central scaffold connecting the morpholine and benzoylpiperazine moieties. This connectivity is distinct from the urea-based linkers found in AKR1C3 inhibitors [1] and from the pyrazine or pyrimidine cores present in other PDE4 inhibitor series [2]. The pyridazine core provides two nitrogen atoms capable of participating in hydrogen-bonding interactions with the PDE4 catalytic site, while the morpholine oxygen may contribute additional binding energy [3].

pyridazine PDE4 inhibitor scaffold novelty

Optimal Research & Procurement Applications for 4-[6-(4-Benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine


PDE4-Focused High-Throughput Screening Campaigns

Based on its classification as a benzoylpyridazine PDE4 inhibitor [1], this compound is best deployed as a reference ligand or starting scaffold in PDE4 enzymatic assays. Its unsubstituted benzoyl group allows for straightforward analoging to explore SAR around the piperazine nitrogen.

Selectivity Profiling Against AKR1C3

Given that morpholino(phenylpiperazin-1-yl)methanones are potent AKR1C3 inhibitors [2], this compound—which contains a pyridazine spacer—should be counter-screened against AKR1C3 to confirm PDE4 selectivity. This selectivity panel is critical for programs aiming to avoid off-target hormonal effects.

Physicochemical Property Benchmarking for Fragment-Based Drug Design

With its relatively low molecular weight (~353 Da) and balanced hydrophilicity imparted by the morpholine oxygen, this compound serves as a fragment-like starting point for lead generation. Its calculated properties make it a suitable control for solubility and permeability assays [3].

Quote Request

Request a Quote for 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.